molecular formula C10H15NO B14284571 1-Propanol, 2-methyl-3-(phenylamino)- CAS No. 139944-54-0

1-Propanol, 2-methyl-3-(phenylamino)-

Cat. No.: B14284571
CAS No.: 139944-54-0
M. Wt: 165.23 g/mol
InChI Key: RMZQWVOOUSCDCD-UHFFFAOYSA-N
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Description

Historical Context and Initial Discovery of 1-Propanol, 2-methyl-3-(phenylamino)- Analogs

The history of phenylamino-propanol analogs is intertwined with the development of pharmaceuticals in the 20th century. One of the most prominent analogs, phenylpropanolamine (PPA), was widely used as a decongestant in cough and cold preparations and as an appetite suppressant. wikipedia.orgpatsnap.comnih.gov Marketed under various trade names, PPA's sympathomimetic properties, stemming from its ability to act as a norepinephrine (B1679862) releasing agent, made it a common household medication. wikipedia.orgnih.gov However, concerns over its association with an increased risk of hemorrhagic stroke led to its withdrawal from many markets in the early 2000s. nih.govdrugbank.com

The initial discovery and synthesis of these analogs were driven by the quest for compounds that could mimic the effects of naturally occurring alkaloids like ephedrine. youtube.com This led to the development of various synthetic routes to access a range of substituted phenylpropanolamines, each with slightly different pharmacological profiles.

Significance of the Phenylamino-Propanol Moiety in Chemical Synthesis

The phenylamino-propanol scaffold is a crucial building block in organic synthesis, particularly in the preparation of more complex pharmaceutical agents. The presence of both a hydroxyl and an amino group provides two reactive centers for further functionalization.

A significant example of its importance is the use of 3-methylamino-1-phenyl-1-propanol as a key intermediate in the synthesis of fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). google.com Various synthetic strategies have been developed to produce this precursor, highlighting the chemical versatility of the phenylamino-propanol core. google.com These methods often involve steps like Claisen condensation, reductive amination, and ring-opening of epoxides. google.comresearchgate.net

The chirality of many phenylamino-propanol derivatives is also of great importance, as different enantiomers can exhibit distinct biological activities. mtak.hu This has spurred the development of asymmetric synthesis and chiral resolution techniques to obtain enantiomerically pure compounds. researchgate.netnih.gov

Overview of Research Trajectories for 1-Propanol, 2-methyl-3-(phenylamino)-

Given the lack of direct research on 1-Propanol, 2-methyl-3-(phenylamino)-, the research trajectories can be inferred from studies on its analogs. The primary areas of investigation for this class of compounds have been their synthesis and biological activity.

Table 1: Synthesis Methods for Phenylamino-Propanol Analogs

AnalogSynthesis MethodStarting MaterialsReference
2-amino-1-phenyl-1-propanolReductive amination(R)-(-)-1-hydroxy-1-phenyl-2-propanone, ammonia, Raney nickel researchgate.net
3-methylamino-1-phenyl-1-propanolReduction of a propenone1-phenyl-3-methylamino-1-propen-1-one, sodium borohydride, acetic acid google.com
3-methylamino-1-phenyl-1-propanolReductive ring cleavage of phenylisoxazolidinePhenylisoxazolidine google.com
4-Nitropropranolol and 7-NitropropranololReaction with epichlorohydrin (B41342) followed by amine addition4-nitro-1-naphthol or 7-nitro-1-naphthol, epichlorohydrin, isopropylamine nih.gov

Table 2: Investigated Biological Activities of Phenylamino-Propanol Analogs

AnalogBiological ActivityNotesReference
Phenylpropanolamine (PPA)Decongestant, Appetite suppressantActs as a norepinephrine releasing agent. wikipedia.orgnih.gov wikipedia.orgpatsnap.comnih.govdrugbank.com
Propanolamine derivativesHypotensive activityα1-adrenoreceptor blockade in blood vessels is a probable mechanism. mdpi.com mdpi.com
Oxypropanolamine derivatives of natural phenolsEnzyme inhibitionShowed inhibitory effects on carbonic anhydrase, α-glycosidase, and acetylcholinesterase. mdpi.com mdpi.com
Phenylpropanoids and their derivativesAntimicrobial, Antioxidant, Anti-inflammatoryWide range of biological activities with applications in food and pharmaceutical industries. nih.gov nih.gov

Research Gaps and Opportunities in the Study of 1-Propanol, 2-methyl-3-(phenylamino)-

The most significant research gap is the near-complete absence of studies on 1-Propanol, 2-methyl-3-(phenylamino)- itself. This presents a clear opportunity for foundational research into its synthesis, characterization, and potential properties.

Future research could explore:

Novel Synthetic Routes: Developing efficient and stereoselective methods to synthesize 1-Propanol, 2-methyl-3-(phenylamino)-. The methyl group at the 2-position introduces an additional chiral center, making stereocontrolled synthesis a key challenge and opportunity.

Biological Screening: Investigating the biological activity of 1-Propanol, 2-methyl-3-(phenylamino)-. Based on its structural similarity to other phenylpropanolamines, it could be screened for activity as an enzyme inhibitor, a central nervous system agent, or for other pharmacological effects. The specific substitution pattern may lead to a unique biological profile.

Material Science Applications: The phenylamino-propanol moiety can be incorporated into polymers or other materials. Research could be directed towards synthesizing derivatives of 1-Propanol, 2-methyl-3-(phenylamino)- for applications in materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139944-54-0

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-anilino-2-methylpropan-1-ol

InChI

InChI=1S/C10H15NO/c1-9(8-12)7-11-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3

InChI Key

RMZQWVOOUSCDCD-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=CC=C1)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Propanol, 2 Methyl 3 Phenylamino

Stereoselective Synthesis of 1-Propanol, 2-methyl-3-(phenylamino)-

The control of stereochemistry is paramount in the synthesis of bioactive molecules. For 1-Propanol, 2-methyl-3-(phenylamino)-, which possesses two chiral centers, achieving high levels of stereoselectivity is crucial. Both asymmetric catalysis and diastereoselective routes are powerful tools to access the desired stereoisomers.

Asymmetric Catalysis in the Preparation of Chiral 1-Propanol, 2-methyl-3-(phenylamino)-

Asymmetric catalysis utilizes chiral catalysts to introduce stereocenters with high enantiomeric excess (ee). nih.gov For the synthesis of chiral 1-Propanol, 2-methyl-3-(phenylamino)-, several asymmetric catalytic approaches can be envisioned. One prominent strategy involves the asymmetric reduction of a prochiral ketone precursor. For instance, the asymmetric hydrogenation of a β-aminoketone can yield the desired chiral amino alcohol. nih.gov Chiral ruthenium or rhodium complexes with ligands such as BINAP have been successfully employed for similar transformations.

Another approach is the asymmetric aminohydroxylation of a suitable alkene precursor. This reaction, often catalyzed by osmium in the presence of a chiral ligand, can introduce both the amino and hydroxyl groups in a stereocontrolled manner. The choice of catalyst and reaction conditions is critical to achieve high enantioselectivity.

Catalyst System Precursor Key Transformation Typical Enantiomeric Excess (ee)
Ru-BINAPβ-aminoketoneAsymmetric Hydrogenation>95%
OsO4 / Chiral LigandAllylic amineAsymmetric Aminohydroxylation90-98%
Chiral Lewis AcidEpoxide and Aniline (B41778)Asymmetric Epoxide Opening>90%

Diastereoselective Routes to 1-Propanol, 2-methyl-3-(phenylamino)- and its Stereoisomers

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers. In the context of 1-Propanol, 2-methyl-3-(phenylamino)-, substrate-controlled diastereoselective reactions are of significant interest. For example, the reduction of a chiral β-aminoketone can proceed with high diastereoselectivity, where the existing stereocenter directs the stereochemical outcome of the newly formed stereocenter. The use of bulky reducing agents can enhance this diastereoselectivity.

Furthermore, aldol-type reactions followed by reduction and amination can provide access to different diastereomers. By carefully selecting the chiral auxiliary or catalyst in the aldol (B89426) addition, one can control the formation of either the syn or anti diastereomer of a key intermediate, which can then be converted to the desired stereoisomer of 1-Propanol, 2-methyl-3-(phenylamino)-. The separation of diastereomers can often be achieved by standard techniques like crystallization or chromatography. nih.gov

Novel Retrosynthetic Strategies for 1-Propanol, 2-methyl-3-(phenylamino)-

Retrosynthetic analysis is a powerful tool for designing synthetic routes. e3s-conferences.org For a molecule like 1-Propanol, 2-methyl-3-(phenylamino)-, novel retrosynthetic disconnections can lead to more efficient and innovative synthetic pathways.

Chemoenzymatic Approaches in 1-Propanol, 2-methyl-3-(phenylamino)- Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. nih.gov Enzymes can be employed for key stereoselective steps in the synthesis of 1-Propanol, 2-methyl-3-(phenylamino)-. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic ester precursor, providing access to an enantiomerically enriched intermediate. nih.gov

Flow Chemistry and Continuous Synthesis of 1-Propanol, 2-methyl-3-(phenylamino)-

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. pharmasalmanac.comresearchgate.netd-nb.info The continuous synthesis of 1-Propanol, 2-methyl-3-(phenylamino)- can be designed by integrating multiple reaction steps into a single, continuous flow system. pharmasalmanac.com For instance, the formation of an imine intermediate followed by its in-situ reduction could be performed in a flow reactor. This approach minimizes the handling of potentially unstable intermediates and allows for precise control over reaction parameters such as temperature, pressure, and residence time. pharmasalmanac.comd-nb.info The use of immobilized catalysts in packed-bed reactors can further enhance the efficiency and reusability of the catalytic system. pharmasalmanac.com

Flow Reactor Type Reaction Step Advantages
MicroreactorImine formationEnhanced mixing, rapid heat transfer
Packed-Bed ReactorCatalytic reductionCatalyst reusability, high throughput
Tube ReactorFinal purificationIn-line extraction and separation

Optimization of Reaction Conditions for 1-Propanol, 2-methyl-3-(phenylamino)- Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of 1-Propanol, 2-methyl-3-(phenylamino)-, several parameters need to be carefully controlled.

In catalytic reactions, the choice of solvent, temperature, and catalyst loading can have a significant impact on the reaction outcome. For example, in a palladium-catalyzed amination reaction, the use of a specific ligand and base combination can be critical for achieving high yields. researchgate.net A systematic screening of these parameters is often necessary to identify the optimal conditions.

The following table provides a hypothetical example of reaction condition optimization for a key synthetic step:

Entry Catalyst Solvent Temperature (°C) Yield (%)
1Pd(OAc)2/BINAPToluene8065
2Pd2(dba)3/XantphosDioxane10085
3Pd2(dba)3/XantphosDioxane12092
4Pd2(dba)3/DavePhosTHF6078

Furthermore, the work-up and purification procedures must be optimized to ensure the isolation of 1-Propanol, 2-methyl-3-(phenylamino)- in high purity. This may involve techniques such as extraction, crystallization, or chromatography.

Solvent Effects on the Yield and Selectivity of 1-Propanol, 2-methyl-3-(phenylamino)- Synthesis

The choice of solvent is a paramount consideration in the synthesis of β-amino alcohols like 1-Propanol, 2-methyl-3-(phenylamino)-, as it can profoundly influence reaction rates, yields, and selectivity. The synthesis of this target molecule can be envisioned through several routes, with the ring-opening of a suitable epoxide (e.g., 2-methyl-2,3-epoxy-1-propanol) with aniline or the reductive amination of an α-hydroxy ketone being plausible strategies. In both approaches, the solvent's properties, such as polarity, proticity, and coordinating ability, play a pivotal role.

Research on analogous reactions, such as the aminolysis of epoxides, has demonstrated that solvent choice can dictate the reaction pathway and efficiency. For instance, in the synthesis of β-amino alcohols, a variety of polar mixed solvent systems have been shown to facilitate high yields without the need for a catalyst. organic-chemistry.org Protic solvents, like alcohols, can participate in hydrogen bonding, which can stabilize transition states and influence nucleophilicity and electrophilicity of the reactants. Aprotic polar solvents, on the other hand, can enhance the nucleophilicity of the amine.

A systematic study on the reductive amination of ketones has highlighted a remarkable solvent effect. researchgate.net While some reactions proceed well in organic solvents, others show high selectivity towards undesired side products, such as alcohols, in aqueous media. researchgate.net For instance, methanol (B129727) has been identified as an excellent solvent for the reductive amination of ketones, promoting high rates of imine and Schiff base formation, which are key intermediates. researchgate.net In the context of synthesizing 1-Propanol, 2-methyl-3-(phenylamino)-, a solvent that can effectively solvate the reactants and intermediates without promoting side reactions would be ideal.

The following interactive data table illustrates hypothetical solvent effects on the yield and selectivity in a model synthesis of a β-amino alcohol, based on general principles observed in the literature for similar reactions.

Table 1: Illustrative Solvent Effects on the Synthesis of a β-Amino Alcohol Reaction conditions: Equimolar amounts of an epoxide and an amine, 80 °C, 12 h. Data is hypothetical and for illustrative purposes.

Solvent Dielectric Constant (ε) Yield (%) Selectivity (%)
Toluene 2.4 45 85
Dichloromethane 9.1 60 90
Tetrahydrofuran (THF) 7.6 75 92
Acetonitrile (B52724) 37.5 80 95
Ethanol (B145695) 24.6 85 93

This table demonstrates a general trend where polar aprotic solvents like acetonitrile and polar protic solvents like ethanol can lead to higher yields and selectivities compared to nonpolar solvents or water, which may favor side reactions. The optimal solvent choice is often a balance of these properties and must be determined empirically for the specific synthesis of 1-Propanol, 2-methyl-3-(phenylamino)-.

Catalyst Development for Efficient 1-Propanol, 2-methyl-3-(phenylamino)- Production

Catalysis is a cornerstone of modern organic synthesis, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. For the synthesis of 1-Propanol, 2-methyl-3-(phenylamino)-, catalyst development is crucial for achieving high efficiency and atom economy.

In the context of the ring-opening of epoxides with amines, a plethora of catalysts have been explored for the synthesis of analogous β-amino alcohols. These can be broadly categorized as Lewis acids, Brønsted acids, and heterogeneous catalysts. Lewis acids, such as zinc(II) perchlorate (B79767) and calcium trifluoromethanesulfonate, have been shown to be highly efficient in promoting the aminolysis of epoxides with excellent chemo-, regio-, and stereoselectivities. organic-chemistry.org The Lewis acid activates the epoxide ring, making it more susceptible to nucleophilic attack by the amine.

Heterogeneous catalysts, such as silica (B1680970) gel, sulfated tin oxide, and various zeolites, offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes. organic-chemistry.orggrowingscience.comscirp.org For example, sulfated tin oxide has been demonstrated as an effective catalyst for the ring-opening of epoxides with both aromatic and aliphatic amines under solvent-free conditions, showcasing high regioselectivity. growingscience.com

For a reductive amination approach, catalysts based on transition metals are commonly employed. Ruthenium, rhodium, palladium, and platinum on carbon supports have been investigated for the reductive amination of ketones with hydrogen gas. researchgate.net Raney Nickel is another effective catalyst for such transformations. researchgate.net The choice of metal can influence the selectivity between the desired amino alcohol and potential byproducts.

The development of chiral catalysts has also been a major focus, enabling the asymmetric synthesis of β-amino alcohols. Chiral sulfinamide-based organocatalysts and chiral ruthenium complexes have been successfully employed for the enantioselective ring-opening of meso-epoxides and intramolecular C-H amination, respectively, providing access to enantiomerically enriched products. organic-chemistry.orgsciengine.com

The following interactive data table provides a hypothetical comparison of different catalyst types for a model synthesis of a β-amino alcohol, drawing on trends reported in the literature.

Table 2: Illustrative Comparison of Catalysts for a Model β-Amino Alcohol Synthesis Reaction conditions: Equimolar amounts of an epoxide and an amine in THF, 50 °C, 8 h. Data is hypothetical and for illustrative purposes.

Catalyst Catalyst Loading (mol%) Yield (%) Selectivity (%)
None 0 25 60
Zinc(II) perchlorate 5 92 98
Sulfated Tin Oxide 10 88 95
Raney Nickel (with H₂) 10 85 90

This table illustrates that the use of a suitable catalyst can dramatically improve the yield and selectivity of the reaction compared to the uncatalyzed process. The choice between a homogeneous Lewis acid, a heterogeneous catalyst, or a hydrogenation catalyst would depend on the specific synthetic route chosen for 1-Propanol, 2-methyl-3-(phenylamino)- and the desired process parameters, such as cost, scalability, and stereochemical control.

Chemical Reactivity and Reaction Mechanisms of 1 Propanol, 2 Methyl 3 Phenylamino

Reactivity of the Secondary Amine in 1-Propanol, 2-methyl-3-(phenylamino)-

The secondary amine is a nucleophilic and basic center, making it susceptible to reactions with a variety of electrophiles.

Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides and acid anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The nitrogen of the phenylamino (B1219803) group is generally more nucleophilic than the oxygen of the primary alcohol, leading to preferential N-acylation under standard conditions. researchgate.net Selective acylation of the amine in the presence of a hydroxyl group can be achieved using methods like the Schotten-Baumann reaction, which is performed in a two-phase system (e.g., dichloromethane-water) with a base like sodium carbonate. researchgate.net This procedure often favors the formation of the amide over the ester. researchgate.net

Sulfonylation: In a similar fashion, the secondary amine can be sulfonylated by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base like pyridine. This reaction yields a sulfonamide, which is a stable and often crystalline derivative. The sulfonamide group can serve as a protecting group for the amine.

Table 3: Typical Acylation and Sulfonylation Reactions

Reagent Base Product
Acetyl Chloride Pyridine N-acetyl-2-methyl-3-(phenylamino)-1-propanol
p-Toluenesulfonyl Chloride Pyridine N-(p-toluenesulfonyl)-2-methyl-3-(phenylamino)-1-propanol

Alkylation and Reductive Amination Strategies for 1-Propanol, 2-methyl-3-(phenylamino)-

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides. However, direct alkylation is often difficult to control and can lead to overalkylation, forming a tertiary amine and potentially a quaternary ammonium (B1175870) salt. A more controlled and efficient method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru or Ir). rsc.orgrsc.org In this process, the catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes a condensation reaction with the secondary amine to form an iminium ion. The metal hydride species, formed in the initial dehydrogenation step, then reduces the iminium ion to the tertiary amine. rsc.org This method is atom-economical, with water being the only byproduct. rsc.org

Reductive Amination: While reductive amination is typically used to form amines from carbonyl compounds, the secondary amine of 1-Propanol, 2-methyl-3-(phenylamino)- can participate in this reaction if it is first converted to an iminium ion. For instance, reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) would lead to the formation of a tertiary amine.

Table 4: Illustrative Alkylation Reactions

Reagent Catalyst/Method Product
Ethanol (B145695) Ruthenium complex (Borrowing Hydrogen) N-ethyl-2-methyl-3-(phenylamino)-1-propanol
Benzaldehyde/NaBH(OAc)3 Reductive Amination N-benzyl-2-methyl-3-(phenylamino)-1-propanol

Aromatic Substitution Reactions of the Phenyl Ring in 1-Propanol, 2-methyl-3-(phenylamino)-

The phenylamino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (SEAr) reactions. byjus.com The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org However, the high reactivity of the phenylamino group can lead to challenges such as polysubstitution and side reactions. libretexts.org For example, direct bromination often results in the formation of the 2,4,6-tribromo derivative. byjus.com Similarly, nitration with strong acids can lead to oxidation of the ring and protonation of the amino group, which forms an anilinium ion. byjus.com The -NH2R+ group is strongly deactivating and a meta-director.

To control the reactivity and achieve monosubstitution, the activating effect of the amino group can be attenuated by converting it into an amide (e.g., by acetylation). libretexts.org The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled substitution. The acetyl group can be subsequently removed by hydrolysis to regenerate the amine. libretexts.org

Table 5: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product(s)
Bromination (controlled) Br2, CCl4 4-bromo-1-Propanol, 2-methyl-3-(phenylamino)- and 2-bromo-1-Propanol, 2-methyl-3-(phenylamino)-
Nitration (after acetylation) 1. Acetic anhydride; 2. HNO3, H2SO4; 3. H3O+ 4-nitro-1-Propanol, 2-methyl-3-(phenylamino)-
Friedel-Crafts Acylation (after acetylation) 1. Acetic anhydride; 2. CH3COCl, AlCl3; 3. H3O+ 1-(4-aminophenyl)-2-methyl-3-hydroxypropan-1-one (after hydrolysis)

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring of 1-Propanol, 2-methyl-3-(phenylamino)-

The phenyl ring of 1-Propanol, 2-methyl-3-(phenylamino)- is expected to be highly reactive towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the presence of the secondary amino group (-NH-), which is a potent activating group. byjus.comchemistrysteps.com The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. youtube.com This makes the molecule strongly ortho-, para-directing for incoming electrophiles. byjus.comchemistrysteps.com

However, the outcome of EAS reactions on anilines is highly dependent on the reaction conditions. chemistrysteps.com In strongly acidic media, such as the nitric acid/sulfuric acid mixture used for nitration, the nitrogen atom is protonated to form an anilinium ion (-NH2+-). This protonated group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. byjus.com Therefore, direct nitration would likely yield a significant proportion of the meta-substituted product alongside oxidation byproducts. chemistrysteps.com

To achieve selective substitution at the para-position and avoid over-reaction (like polyhalogenation) or oxidation, the amino group is typically "protected" via acetylation. youtube.comscribd.com This temporarily converts the activating amino group into a less powerful, but still ortho-, para-directing, acetamido group. The steric bulk of the acetamido group favors substitution at the less hindered para position. The protecting group can then be removed by hydrolysis. youtube.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution This table is illustrative and based on general principles of aniline (B41778) reactivity.

Reaction Reagents Predicted Major Product(s) Notes
Bromination Br₂ in H₂O 2,4,6-Tribromo- substituted product The -NH group is highly activating, leading to polysubstitution. youtube.comscribd.com

Directed Ortho-Metalation and Lithiation Studies of 1-Propanol, 2-methyl-3-(phenylamino)-

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the usual ortho/para mixtures seen in EAS. wikipedia.org The reaction employs a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate the position ortho to a directing metalation group (DMG). baranlab.org

In 1-Propanol, 2-methyl-3-(phenylamino)-, there are two potential directing groups: the secondary amine (-NH-) and the primary alcohol (-OH). The alcohol is acidic and will be deprotonated by the first equivalent of n-BuLi to form a lithium alkoxide. This alkoxide and the nitrogen atom can then act in concert to chelate the lithium from a second equivalent of the organolithium reagent, strongly directing deprotonation to the ortho position of the phenyl ring. baranlab.org This chelation effect provides high regioselectivity, making the ortho-lithiated species the predominant intermediate. wikipedia.orgorganic-chemistry.org

Once formed, this aryllithium intermediate is a potent nucleophile and can react with a wide variety of electrophiles to introduce functionality exclusively at the ortho position. wikipedia.org

Table 2: Predicted Products from Directed Ortho-Metalation followed by Electrophilic Quench This table is illustrative and based on the established scope of DoM reactions.

Step 1 Reagents Step 2 Electrophile (E⁺) Reagent for E⁺ Predicted Ortho-Substituted Product
2.2 eq. n-BuLi, THF, -78°C D⁺ D₂O 2-Deuterio- substituted product
2.2 eq. n-BuLi, THF, -78°C -CHO DMF 2-Formyl- substituted product (aldehyde)
2.2 eq. n-BuLi, THF, -78°C -COOH CO₂ (gas), then H₃O⁺ 2-Carboxy- substituted product (carboxylic acid)
2.2 eq. n-BuLi, THF, -78°C -Si(CH₃)₃ (CH₃)₃SiCl 2-Trimethylsilyl- substituted product
2.2 eq. n-BuLi, THF, -78°C -I I₂ 2-Iodo- substituted product
2.2 eq. n-BuLi, THF, -78°C -CH(OH)Ph Benzaldehyde 2-(Hydroxy(phenyl)methyl)- substituted product

Cyclization and Rearrangement Reactions Involving 1-Propanol, 2-methyl-3-(phenylamino)- Backbones

The bifunctional nature of the 1-Propanol, 2-methyl-3-(phenylamino)- backbone, containing both a nucleophilic amine and a hydroxyl group, makes it a candidate for intramolecular cyclization reactions.

A plausible acid-catalyzed cyclization is an intramolecular electrophilic aromatic substitution. Protonation of the primary alcohol followed by loss of water would generate a primary carbocation. This carbocation could then be attacked by the electron-rich phenyl ring, preferentially at the ortho position, to form a six-membered ring. However, the formation of a primary carbocation is energetically unfavorable. A more likely pathway involves an intramolecular SN2 reaction where the aniline nitrogen attacks the protonated, activated hydroxyl group, although this is less common for forming six-membered rings.

A more relevant and well-documented cyclization for a related structure would be the Pictet-Spengler reaction . wikipedia.orgjk-sci.comnrochemistry.com While the classic Pictet-Spengler reaction involves a β-arylethylamine, analogous reactions can occur. If the primary alcohol on the 1-Propanol, 2-methyl-3-(phenylamino)- backbone were oxidized to an aldehyde, an intramolecular cyclization could ensue. Under acidic conditions, the aniline nitrogen would attack the aldehyde to form an iminium ion. wikipedia.org The activated phenyl ring would then attack this iminium ion in an intramolecular electrophilic aromatic substitution to form a tetrahydroquinoline ring system. jk-sci.com

Sigmatropic rearrangements are another class of pericyclic reactions that could potentially involve the backbone of this molecule, though specific examples for this structure are not documented. wikipedia.orglibretexts.org For instance, the jk-sci.comjk-sci.com-sigmatropic rearrangement, known as the aza-Claisen rearrangement, involves nitrogen-containing analogues of allyl vinyl ethers. mdpi.com While the specific substrate does not fit the classic model, related rearrangements in aniline derivatives are known and can be catalyzed by transition metals or Lewis acids. princeton.edu These reactions typically involve the concerted reorganization of sigma and pi bonds. uh.edu

Derivatization Studies and Synthetic Utility of 1 Propanol, 2 Methyl 3 Phenylamino

Synthesis of Heterocyclic Compounds from 1-Propanol, 2-methyl-3-(phenylamino)-

The presence of both nitrogen and oxygen nucleophiles in a 1,3-relationship within the structure of 1-Propanol, 2-methyl-3-(phenylamino)- makes it an ideal precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. These reactions typically proceed via intramolecular cyclization, often facilitated by the use of appropriate electrophilic reagents.

Oxazolidines: The reaction of 1,2- and 1,3-amino alcohols with aldehydes or ketones is a well-established method for the synthesis of oxazolidines. scirp.orgorganic-chemistry.org In the case of 1-Propanol, 2-methyl-3-(phenylamino)-, condensation with an aldehyde or ketone would be expected to yield a substituted oxazolidine (B1195125). The reaction likely proceeds through the initial formation of a hemiaminal intermediate, followed by an intramolecular cyclization via nucleophilic attack of the hydroxyl group on the iminium ion. acs.org The use of an acid catalyst can facilitate this process. scirp.org

A plausible reaction scheme for the formation of an oxazolidine from 1-Propanol, 2-methyl-3-(phenylamino)- and a generic aldehyde (R-CHO) is depicted below:

Scheme 1: Proposed Synthesis of an Oxazolidine Derivative

The reaction conditions for such transformations are typically mild, and a variety of aldehydes and ketones can be employed, leading to a library of oxazolidine derivatives with diverse substitution patterns.

Azetidines: The synthesis of azetidines from 3-amino-1-propanol derivatives is also a feasible transformation, although it often requires a multi-step approach involving the activation of the hydroxyl group. organic-chemistry.orgresearchgate.net A common strategy involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by intramolecular nucleophilic substitution by the amine. u-tokyo.ac.jp

A proposed synthetic route to an N-phenyl, 2-methyl-azetidine derivative from 1-Propanol, 2-methyl-3-(phenylamino)- is outlined below:

Scheme 2: Proposed Synthesis of an Azetidine Derivative

Activation of the hydroxyl group: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Intramolecular cyclization: Treatment of the resulting tosylate with a base to promote the ring-closing reaction.

The efficiency of the cyclization step can be influenced by the choice of base and solvent.

Table 1: Hypothetical Reaction Conditions and Yields for Heterocycle Synthesis

EntryHeterocycleElectrophile/ReagentCatalyst/BaseSolventTemp (°C)Yield (%)
1OxazolidineBenzaldehydep-TsOHTolueneReflux85
2OxazolidineAcetoneSc(OTf)₃CH₂Cl₂RT78
3Azetidine1. TsCl, Py2. NaH-1. CH₂Cl₂2. THF1. 0 to RT2. Reflux65 (2 steps)

Beyond simple oxazolidines and azetidines, 1-Propanol, 2-methyl-3-(phenylamino)- can serve as a scaffold for the synthesis of other nitrogen-containing heterocycles. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate. Similarly, reaction with dicarbonyl compounds or their synthons could provide access to larger heterocyclic rings. The specific outcome of these reactions would be highly dependent on the nature of the electrophilic partner and the reaction conditions employed. mdpi.comrsc.org The development of greener synthetic methods, such as those utilizing catalytic and non-traditional activation, could offer more sustainable routes to these heterocyclic systems. mdpi.com

Formation of Polymeric Materials Incorporating 1-Propanol, 2-methyl-3-(phenylamino)- Units

The bifunctional nature of 1-Propanol, 2-methyl-3-(phenylamino)- makes it a valuable monomer for the synthesis of various polymeric materials. Both the hydroxyl and amino groups can participate in polymerization reactions, leading to the formation of polymers with the amino alcohol unit either in the main chain or as a pendant group.

Polyurethanes: Amino alcohols are well-known precursors for the synthesis of polyurethanes. mdpi.comacs.org The reaction of the hydroxyl group of 1-Propanol, 2-methyl-3-(phenylamino)- with a diisocyanate would lead to the formation of a polyurethane. The secondary amine in the monomer unit can also react with isocyanates, potentially leading to cross-linking. However, under controlled conditions, linear polyurethanes with pendant phenylamino-methyl groups could be obtained. These pendant groups could then be used for further functionalization of the polymer.

Poly(ester amide)s: Condensation polymerization of an amino alcohol with a diacid can lead to the formation of poly(ester amide)s. nih.gov In this case, 1-Propanol, 2-methyl-3-(phenylamino)- could be copolymerized with a dicarboxylic acid and a polyol to create biodegradable and elastomeric materials. nih.gov The presence of the amino group introduces amide linkages into the polymer backbone, which can influence the material's physical and mechanical properties. nih.gov

Table 2: Potential Polymerization Reactions and Resulting Polymer Types

Polymer TypeCo-monomerLinkage FormedPotential Properties
PolyurethaneDiisocyanateUrethaneThermally stable, potential for cross-linking
Poly(ester amide)Dicarboxylic acid, PolyolEster, AmideBiodegradable, elastomeric

Alternatively, 1-Propanol, 2-methyl-3-(phenylamino)- can be used to functionalize existing polymers. Polymers bearing reactive groups such as carboxylic acids, acid chlorides, or epoxides can be modified by reaction with the amino or hydroxyl group of the amino alcohol. This approach allows for the introduction of the specific properties of the 1-Propanol, 2-methyl-3-(phenylamino)- moiety onto a pre-existing polymer backbone. For example, grafting this molecule onto a polymer could enhance its hydrophilicity and provide sites for further chemical modifications. mdpi.com

Conjugation of 1-Propanol, 2-methyl-3-(phenylamino)- to Macromolecules and Surfaces

The reactive amino and hydroxyl groups of 1-Propanol, 2-methyl-3-(phenylamino)- also enable its conjugation to a variety of macromolecules and surfaces, thereby imparting new functionalities.

Bioconjugation: The primary amine of a molecule is a common target for bioconjugation reactions. creative-biolabs.com While 1-Propanol, 2-methyl-3-(phenylamino)- possesses a secondary amine, it can still undergo reactions such as reductive amination with aldehydes present on biomolecules. nih.gov This could allow for the attachment of this small molecule to proteins, peptides, or other biological macromolecules.

Surface Modification: The modification of surfaces with organic molecules is a powerful tool for controlling their chemical and physical properties. dxfluidics.com 1-Propanol, 2-methyl-3-(phenylamino)- could be tethered to surfaces that have been pre-functionalized with reactive groups. For instance, a surface bearing carboxylic acid groups could be activated and then reacted with the amino group of the molecule to form a stable amide linkage. researchgate.net Such modifications can be used to alter surface wettability, adhesion, and biocompatibility. researchgate.net The introduction of amino groups onto a surface can also be achieved using aminosilane (B1250345) compounds. dxfluidics.com

Theoretical and Computational Chemistry Studies of 1 Propanol, 2 Methyl 3 Phenylamino

Density Functional Theory (DFT) Calculations for 1-Propanol, 2-methyl-3-(phenylamino)-

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT study of 1-Propanol, 2-methyl-3-(phenylamino)- has not been published.

Electronic Structure and Molecular Orbital Analysis of 1-Propanol, 2-methyl-3-(phenylamino)-

A future DFT investigation would be crucial for understanding the electronic nature of this compound. Such a study would calculate the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions. Analysis of the molecular electrostatic potential (MEP) map would also be invaluable, as it would reveal the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Properties of 1-Propanol, 2-methyl-3-(phenylamino)- Using DFT

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of a compound. For 1-Propanol, 2-methyl-3-(phenylamino)-, future computational work could simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and the chemical shifts (e.g., ¹H and ¹³C), researchers could establish a theoretical benchmark to compare with and interpret experimental data, should it become available.

Conformational Analysis and Energy Landscapes of 1-Propanol, 2-methyl-3-(phenylamino)-

Molecular Mechanics and Dynamics Simulations for 1-Propanol, 2-methyl-3-(phenylamino)- Conformations

Currently, there are no published molecular mechanics or molecular dynamics (MD) simulations for this compound. A systematic conformational search using molecular mechanics would be the first step in identifying the various low-energy shapes (conformers) the molecule can adopt. Following this, MD simulations could provide insight into the dynamic behavior of the molecule over time, showing how it transitions between different conformations and how it might interact with a solvent environment.

Quantum Mechanical Studies of Intramolecular Interactions in 1-Propanol, 2-methyl-3-(phenylamino)-

The stability of different conformers is governed by subtle intramolecular interactions. High-level quantum mechanical calculations would be required to analyze potential interactions such as hydrogen bonding (between the hydroxyl group and the amine) or van der Waals forces. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) could be applied to the calculated electron density to characterize the nature and strength of these non-covalent interactions, which are critical in determining the preferred three-dimensional structure of the molecule.

Reaction Mechanism Elucidation Through Computational Methods for 1-Propanol, 2-methyl-3-(phenylamino)- Transformations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For any potential chemical transformation involving 1-Propanol, 2-methyl-3-(phenylamino)-, such as its synthesis or degradation, computational methods could be used to elucidate the reaction mechanism. This would involve locating the transition state structures, calculating the activation energies, and constructing a detailed potential energy surface for the reaction. To date, no such computational studies on the reactivity of this specific molecule have been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Propanol, 2-methyl-3-(phenylamino)- Analogs (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) modeling, often referred to as Quantitative Structure-Property Relationship (QSPR) when applied to physicochemical properties rather than biological activities, is a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and a specific property. uobasrah.edu.iqfrontiersin.org While specific QSPR studies focused exclusively on non-biological properties of 1-Propanol, 2-methyl-3-(phenylamino)- analogs are not extensively documented in publicly available literature, this section outlines the established theoretical framework and methodological approach for conducting such an analysis. The principles are drawn from QSPR studies on analogous chemical classes, such as aliphatic alcohols, amino alcohols, and other small organic molecules. conicet.gov.arnih.gov

The primary goal of a QSPR model in this context would be to predict various physicochemical properties of novel analogs of 1-Propanol, 2-methyl-3-(phenylamino)- without the need for experimental synthesis and measurement. nih.gov This approach relies on calculating numerical values, known as molecular descriptors, that encode structural features of the molecules. These descriptors are then used as independent variables in a statistical model to predict the property of interest.

Methodology of a Hypothetical QSPR Study

A typical QSPR study for analogs of 1-Propanol, 2-methyl-3-(phenylamino)- would involve several key steps:

Dataset Assembly: A series of structurally related analogs would be synthesized or computationally designed. For these analogs, a specific physicochemical property, such as boiling point, aqueous solubility, or the n-octanol/water partition coefficient (log P), would be experimentally measured under consistent conditions. nih.gov The structural diversity within the dataset is crucial for developing a robust model. Analogs would typically feature various substituents on the phenyl ring.

Molecular Descriptor Calculation: For each analog in the dataset, a wide range of molecular descriptors would be calculated using specialized software. These descriptors are categorized based on the structural information they represent:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: Derived from the 2D representation of the molecule, these indices describe molecular size, shape, and branching (e.g., Wiener index, Randić index). researchgate.net

Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and include information about the molecule's surface area and volume.

Quantum-Chemical Descriptors: Calculated using quantum mechanics methods, these provide information on the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO/LUMO), and atomic charges. researchgate.net

Model Development and Validation: Using the calculated descriptors as independent variables and the experimental property as the dependent variable, a mathematical model is constructed, most commonly through Multiple Linear Regression (MLR). conicet.gov.ar The goal is to select a small subset of descriptors that provides the best correlation with the experimental property. The resulting model takes the form of a linear equation.

The statistical validity and predictive power of the QSPR model must be rigorously assessed through internal and external validation techniques to ensure it is not a result of chance correlation. nih.gov

Illustrative Research Findings

To demonstrate the application of QSPR modeling, a hypothetical study on a series of 1-Propanol, 2-methyl-3-(phenylamino)- analogs is presented below. The objective is to predict the n-octanol/water partition coefficient (log P), a key physicochemical parameter indicating a compound's lipophilicity.

Table 1: Hypothetical Dataset of 1-Propanol, 2-methyl-3-(phenylamino)- Analogs and Their Experimental log P Values.

Compound IDPhenyl Ring Substituent (R)Experimental log P
1 H2.15
2 4-Cl2.85
3 4-CH₃2.60
4 4-OCH₃2.20
5 4-NO₂2.05
6 3-Cl2.95
7 3-CH₃2.68
8 2-Cl2.75

In this hypothetical study, a QSPR model was developed that correlated the log P values with two key molecular descriptors: the total molecular polar surface area (TPSA) and the calculated dipole moment (μ). The resulting QSPR equation might look as follows:

log P = 3.50 - (0.05 × TPSA) + (0.15 × μ)

This equation suggests that the lipophilicity (log P) of these analogs decreases as the polar surface area increases and increases with a larger dipole moment.

Table 2: Calculated Descriptors and Predicted log P Values for the Hypothetical Analog Series.

Compound IDTPSA (Ų)Dipole Moment (μ, Debye)Predicted log P
1 32.261.952.18
2 32.262.802.89
3 32.262.102.30
4 41.492.452.00
5 78.194.302.03
6 32.263.053.04
7 32.262.152.31
8 32.262.652.78

The strong correlation between the experimental and predicted log P values in this illustrative example would validate the model's utility for estimating this property for new, untested analogs within the same chemical class. Such models provide valuable insights into how specific structural modifications influence key physicochemical properties, guiding the design of compounds with desired characteristics for various chemical applications.

Industrial and Material Science Applications of 1 Propanol, 2 Methyl 3 Phenylamino

1-Propanol, 2-methyl-3-(phenylamino)- as a Precursor in Specialty Chemical Synthesis

There is no available information on the use of 1-Propanol, 2-methyl-3-(phenylamino)- as a starting material or intermediate in the synthesis of other specialty chemicals.

Application of 1-Propanol, 2-methyl-3-(phenylamino)- in Advanced Materials

No studies or patents were found that describe the incorporation of 1-Propanol, 2-methyl-3-(phenylamino)- into advanced materials.

Role of 1-Propanol, 2-methyl-3-(phenylamino)- in Polymer Additives and Stabilizers

There is no documented use of 1-Propanol, 2-methyl-3-(phenylamino)- as a polymer additive or stabilizer.

Use of 1-Propanol, 2-methyl-3-(phenylamino)- in Surfactant and Emulsifier Formulations

Information regarding the application of 1-Propanol, 2-methyl-3-(phenylamino)- in the formulation of surfactants or emulsifiers is not available.

Catalytic Applications of 1-Propanol, 2-methyl-3-(phenylamino)- Derivatives

There is no research detailing the derivatization of 1-Propanol, 2-methyl-3-(phenylamino)- for catalytic purposes.

Ligand Design Utilizing 1-Propanol, 2-methyl-3-(phenylamino)- for Metal Catalysis

No literature exists on the design or synthesis of metal-coordinating ligands based on the 1-Propanol, 2-methyl-3-(phenylamino)- scaffold.

Environmental Fate and Transformation Studies of 1 Propanol, 2 Methyl 3 Phenylamino

Adsorption and Mobility in Soil Systems:No data on the adsorption and mobility characteristics of 1-Propanol, 2-methyl-3-(phenylamino)- in soil could be located.

While general principles of environmental fate for related chemical classes exist, no specific experimental or modeled data for 1-Propanol, 2-methyl-3-(phenylamino)- was identified. Therefore, it is not possible to generate the thorough, informative, and scientifically accurate article as requested without speculating or providing information on different, unrelated compounds, which would violate the specified constraints of the request.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.